molecular formula C7H9N3O B573102 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine CAS No. 1211486-21-3

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Cat. No.: B573102
CAS No.: 1211486-21-3
M. Wt: 151.169
InChI Key: HELHIZDMAGHEJO-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS 1211486-21-3) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry research. It features a pyran ring fused to a pyrimidine core, a scaffold recognized for its diverse pharmacological potential. Compounds based on the pyranopyrimidine structure have been widely investigated for various biological activities. Research on closely related analogs, such as thiopyrano[4,3-d]pyrimidine derivatives, has demonstrated their utility as core structures in the development of novel anticancer agents. These analogs have shown promise as inhibitors of key signaling pathways, specifically the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) axis, which is abnormally active in many cancer cells. The structural flexibility of the pyranopyrimidine scaffold allows for derivatization at multiple positions, making it a valuable template for constructing libraries of molecules in drug discovery programs. Intended Use & Handling This product is provided for chemical and biological research use only, strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. All products are for use by technically qualified individuals.

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHIZDMAGHEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677594
Record name 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211486-21-3
Record name 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Aqueous Synthesis

This method involves condensing pyran and pyrimidine precursors in aqueous media under basic conditions. Sodium hydroxide or potassium carbonate typically facilitates deprotonation and nucleophilic attack, forming the fused ring system. Reactions are conducted at 60–80°C for 12–24 hours, yielding the target compound after crystallization.

Advantages :

  • Environmentally friendly due to water as the solvent.

  • Cost-effective with minimal catalyst requirements.

Limitations :

  • Moderate yields (40–60%) due to competing hydrolysis.

  • Requires stringent pH control to prevent byproduct formation.

Organocatalyzed Synthesis Using DABCO

The 1,4-diazabicyclo[2.2.2]octane (DABCO)-mediated approach enhances reaction efficiency in organic solvents like ethanol or acetonitrile. DABCO acts as a Lewis base, accelerating imine formation and cyclization at 80–100°C. This method achieves yields up to 75% with reduced reaction times (6–8 hours).

Key Optimization Parameters :

  • Catalyst loading : 10–15 mol% DABCO.

  • Solvent polarity : Higher polarity improves solubility of intermediates.

Cyclization Strategies for Ring Closure

Intramolecular Cyclization of Linear Precursors

Linear intermediates containing pyran and pyrimidine moieties undergo cyclization via acid- or base-mediated pathways. For instance, treating 2-aminopyran-3-carboxylate with phosphoryl chloride (POCl₃) at reflux induces cyclodehydration, forming the pyrano-pyrimidine core.

Reaction Conditions :

  • Temperature : 100–120°C.

  • Catalyst : POCl₃ or polyphosphoric acid (PPA).

Microwave-Assisted Cyclization

Microwave irradiation (150–200°C, 30–60 minutes) significantly reduces reaction times compared to conventional heating. This method is ideal for thermally sensitive intermediates, providing yields comparable to traditional methods.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent EthanolMaximizes solubility of polar intermediates
Temperature 80°CBalances reaction rate and decomposition
Catalyst DABCO (10 mol%)Enhances cyclization kinetics

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted precursors.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (>95%).

Analytical Characterization of Synthetic Products

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 6.8–7.2 ppm confirm aromatic pyrimidine protons.

  • IR Spectroscopy : N-H stretches (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate the structure.

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 151.17 corresponds to [M+H]⁺.

Challenges in Large-Scale Synthesis

Regioselectivity Issues

Competing pathways during cyclization may yield regioisomers, necessitating precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antiallergic and Anti-inflammatory Properties

Research has indicated that 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine exhibits significant H4 receptor antagonistic activity . This property makes it a candidate for treating allergic diseases such as:

  • Allergic conjunctivitis
  • Allergic rhinitis
  • Chronic urticaria
  • Atopic dermatitis
  • Asthma

In a patent study, this compound was noted for its effectiveness in managing inflammatory conditions and pain associated with these allergic responses .

Neurological Disorders

The compound has also been investigated for its potential use in treating neurological diseases. Its ability to modulate the immune response may offer therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease. Its anti-inflammatory properties could help mitigate neuroinflammation, a common feature in these disorders .

Cancer Treatment

Recent studies have explored the application of this compound in oncology. It has shown promise as an anticancer agent by inhibiting tumor cell proliferation. For instance:

  • Case Study : A series of derivatives based on this compound demonstrated inhibitory effects against breast cancer cells, with some variants achieving up to 87% inhibition in cell viability .

This suggests that modifications to the compound's structure can enhance its efficacy against specific cancer types.

Comparative Data Table

Application AreaSpecific Use CasesKey Findings
AntiallergicAllergic conjunctivitis, rhinitisEffective H4 receptor antagonist
Anti-inflammatoryAsthma, chronic bronchitisReduces inflammation markers
Neurological disordersMultiple sclerosis, Alzheimer's diseaseModulates immune response
Cancer treatmentBreast cancerUp to 87% inhibition of tumor cell growth

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine

  • Structure: The pyran oxygen is replaced with sulfur, forming a thiopyrano ring.
  • Molecular Formula : C₈H₁₁N₃S; Molecular Weight : 181.26 g/mol .
  • No direct biological data is provided, but thiopyrano derivatives are often explored for enhanced metabolic stability .

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives

  • Structure : Pyran ring replaced with a partially saturated pyridine (six-membered ring with one nitrogen).
  • Example : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride (C₇H₁₀N₄·2HCl ) .
  • Key Differences :
    • Additional nitrogen in the pyrido ring enhances hydrogen-bonding capacity.
    • The hydrochloride salt improves aqueous solubility, critical for in vivo applications .

5H-Chromeno[4,3-d]pyrimidin-2-amine Derivatives

  • Structure : A chromene (benzopyran) ring fused to pyrimidine, increasing aromaticity.
  • Example: 4-Aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives (e.g., CHR 9) .
  • Key Differences :
    • Extended conjugation enhances UV absorption and fluorescence properties.
    • Demonstrated moderate antimicrobial activity against gram-positive bacteria (e.g., Bacillus subtilis), though inactive against gram-negative strains .

Pyrrolo[2,3-d]pyrimidin-2-amine Derivatives

  • Structure : Pyrrole (five-membered ring with one nitrogen) fused to pyrimidine.
  • Examples: Antiviral agent SRI-32007 (Cyr997): Exhibits anti-HBV activity . Antiparasitic compound 2 (4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine): Active against Trypanosoma cruzi .
  • Key Differences :
    • Planar pyrrole ring facilitates π-π stacking interactions with biological targets.
    • Substituents like morpholine or methylsulfonyl groups modulate potency and selectivity .

Thiazolo[5,4-d]pyrimidin-2-amine Derivatives

  • Structure : Thiazole (five-membered ring with sulfur and nitrogen) fused to pyrimidine.
  • Example : 7-Methylthiazolo[5,4-d]pyrimidin-2-amine (C₆H₆N₄S ) .
  • Key Differences: Thiazole’s electron-rich sulfur enhances interactions with metal ions or cysteine residues in enzymes. Used as intermediates for synthesizing complex heterocycles (e.g., pyrimidothiazepinoquinolines) .

Comparative Analysis Table

Compound Class Core Structure Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Activity
Pyrano[4,3-d]pyrimidin-2-amine Pyran + pyrimidine C₇H₉N₃O 151.17 Parent scaffold Not reported
Thiopyrano analog Thiopyran + pyrimidine C₈H₁₁N₃S 181.26 S replaces O Metabolic stability (inferred)
Tetrahydropyrido analog Pyridine + pyrimidine C₇H₁₀N₄·2HCl 231.55 N addition, hydrochloride Improved solubility
Chromeno analog Benzopyran + pyrimidine C₁₇H₁₃N₃O ~275 Aromatic extension Antimicrobial (gram-positive)
Pyrrolo analog Pyrrole + pyrimidine C₉H₁₀N₄ 174.21 Five-membered pyrrole Antiviral, antiparasitic
Thiazolo analog Thiazole + pyrimidine C₆H₆N₄S 166.21 Thiazole ring Enzyme interaction (inferred)

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS No. 2059971-77-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique pyrano-pyrimidine structure that may contribute to its diverse biological effects.

  • Molecular Formula : C7_7H9_9N3_3O
  • Molecular Weight : 151.17 g/mol
  • LogP : -0.85 (indicating moderate hydrophilicity)

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, research on related compounds has shown that specific structural modifications can enhance their activity against various cancer cell lines.

A study published in PubMed highlighted the synthesis of new amino derivatives of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines, which demonstrated pronounced antitumor activity in vitro. The structure-activity relationship (SAR) analysis revealed that the biological activity was closely linked to the nature of the amine fragments used in these compounds .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. In vitro studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens. A review article discussed the synthesis and biological evaluation of related heterocycles and noted their effectiveness against bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have also been explored. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives exhibited high selectivity and potency against COX-2, indicating their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A series of synthesized pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The most active compounds showed IC50_{50} values in the low micromolar range.
    CompoundCell LineIC50_{50} (μM)
    AHeLa5.2
    BMCF-73.8
    CHeLa4.1
  • Antimicrobial Activity :
    • In a study assessing the antimicrobial properties of various heterocycles, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
    PathogenZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Anti-inflammatory Effects :
    • A comparative study on COX inhibition revealed that certain derivatives exhibited IC50_{50} values significantly lower than standard anti-inflammatory drugs like diclofenac.
    CompoundCOX-2 IC50_{50} (μM)
    D0.03
    E0.05
    F0.07

Q & A

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values compared to reference drugs .
  • Computational Docking : Preliminary binding affinity predictions with AutoDock or Schrödinger Suite to prioritize targets .

How can researchers resolve contradictions in reported biological activities of pyrano-pyrimidine derivatives?

Advanced Research Focus
Discrepancies in IC50_{50} values or target selectivity often arise from:

  • Assay Variability : Differences in cell line passage numbers, incubation times, or buffer pH .
  • Structural Analogues : Subtle changes (e.g., chloro vs. trifluoromethyl groups) alter steric/electronic profiles. Compare SAR tables for trends .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .

What advanced purification techniques improve compound purity for pharmacological studies?

Q. Advanced Research Focus

  • RP-HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity. Monitor at 254 nm .
  • Recrystallization : Solvent pairs (e.g., methanol/ethyl acetate) optimize crystal lattice formation .
  • Automated Flash Chromatography : Reduces human error in fraction collection for large-scale synthesis .

How can computational modeling predict interaction mechanisms with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses (e.g., with ATP-binding pockets) .
  • Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications (e.g., amine vs. imine groups) .
  • QM/MM Hybrid Models : Combine quantum mechanics for ligand atoms and molecular mechanics for protein environments .

What strategies enhance the selectivity of derivatives toward specific enzymes?

Q. Advanced Research Focus

  • Fragment-Based Design : Introduce bioisosteres (e.g., replacing chlorine with cyano groups) to minimize off-target binding .
  • Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify cross-reactivity .
  • pH-Dependent Solubility : Modify logP via ethoxy or methylsulfonyl groups to improve membrane permeability .

How do solvent and temperature affect the stability of this compound during storage?

Q. Basic Research Focus

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Optimal Storage : Airtight containers under argon at -20°C in anhydrous DMSO or ethanol .
  • Light Sensitivity : Amber vials prevent photodegradation of the pyrimidine core .

What methodologies validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR-Cas9 Knockout Models : Confirm target dependency by comparing IC50_{50} in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolite changes (e.g., ATP depletion in kinase inhibition) .
  • In Vivo PD Studies : Measure tumor growth inhibition in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

How can researchers design controlled experiments to assess synergistic effects with other therapeutics?

Q. Advanced Research Focus

  • Combinatorial Screening : Use checkerboard assays to calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomic Analysis : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
  • Dose-Ranging Studies : Fixed-ratio designs (e.g., 1:1, 1:3) to optimize therapeutic windows .

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